HF51116 Binding Affinity and Structural Binding Mechanism vs. AMD3100 and AMD070
HF51116 exhibits nanomolar CXCR4 binding affinity (IC50 = 12 nM in a competitive binding assay using CXCR4-specific antibody 12G5) [1]. Critically, cryo-EM structural analysis at 3.01 Å resolution demonstrates that HF51116 possesses a chemical structure and binding mechanism entirely distinct from AMD3100 and AMD070 [2]. HF51116 engages both the major and minor subpockets of CXCR4, whereas AMD3100 and AMD070 exhibit different subpocket occupancy profiles [3]. This structural differentiation underpins HF51116's unique pharmacological fingerprint.
| Evidence Dimension | CXCR4 binding affinity and orthosteric binding site interaction profile |
|---|---|
| Target Compound Data | HF51116 IC50 = 12 nM (competitive binding vs. 12G5 antibody); occupies both major and minor subpockets of CXCR4 |
| Comparator Or Baseline | AMD3100 (plerixafor): IC50 ~5.7 nM in CXCL12-mediated chemotaxis inhibition; AMD070 (mavorixafor): distinct subpocket occupancy; both exhibit different interaction residue patterns |
| Quantified Difference | HF51116 binding affinity comparable to wild-type chemokines despite ~522 Da molecular weight; binding site interaction pattern non-overlapping with AMD3100 and AMD070 as confirmed by cryo-EM residue interaction mapping |
| Conditions | CXCR4 competitive binding assay with 12G5 antibody; cryo-EM structure determination at 3.01 Å resolution (PDB: 8ZPL) |
Why This Matters
The distinct binding mechanism of HF51116 provides an orthogonal chemical tool for probing CXCR4 pharmacology, enabling researchers to dissect receptor function independent of the binding modalities associated with clinically approved antagonists.
- [1] Fang, X., Meng, Q., Zhang, H., Fang, X., Huang, L. S., Zhang, X., Schooley, R. T., Ciechanover, A., An, J., Xu, Y., & Huang, Z. (2022). A fragment integrational approach to GPCR inhibition: Identification of a high affinity small molecule CXCR4 antagonist. European Journal of Medicinal Chemistry, 231, 114150. View Source
- [2] Sang, X., Jiao, H., Meng, Q., Fang, X., Pan, Q., Zhou, J., Qian, T., Zhang, W., Xu, Y., An, J., Huang, Z., & Hu, H. (2025). Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists. Proceedings of the National Academy of Sciences, 122(11), e2425795122. View Source
- [3] Sang, X., et al. (2025). Figure 4: Comparison of the binding of diverse antagonists in the orthosteric site of CXCR4. Proceedings of the National Academy of Sciences, 122(11), e2425795122. View Source
